

Spectroscopic Characterization of 2,5-Diiodo-1-methylimidazole: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Diiodo-1-methylimidazole

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This technical guide provides a comprehensive overview of the predicted ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **2,5-diiodo-1-methylimidazole**. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally analogous compounds. Furthermore, it outlines a general experimental protocol for the acquisition of such NMR data and a standard workflow for the synthesis and characterization of a novel small molecule.

Predicted ^1H and ^{13}C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for **2,5-diiodo-1-methylimidazole**. These predictions are derived from established NMR principles and comparison with known spectral data of substituted 1-methylimidazoles. The actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ^1H NMR Spectroscopic Data for **2,5-Diiodo-1-methylimidazole**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~ 7.2 - 7.5	Singlet	1H	H-4 (imidazole ring)	The chemical shift is influenced by the two adjacent iodine atoms and the N-methyl group.
~ 3.6 - 3.9	Singlet	3H	N-CH ₃	The chemical shift for N-methyl groups in imidazoles typically appears in this region.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2,5-Diiodo-1-methylimidazole**

Chemical Shift (δ) ppm	Assignment	Notes
~ 125 - 130	C-4	The chemical shift is influenced by the adjacent iodine atom and the N-methyl group.
~ 90 - 95	C-2	The carbon atom is directly attached to an iodine atom and two nitrogen atoms, leading to a significant upfield shift.
~ 85 - 90	C-5	The carbon atom is directly attached to an iodine atom, resulting in a characteristic upfield shift.
~ 35 - 40	N-CH ₃	The chemical shift for the N-methyl carbon is typical for such groups.

Experimental Protocols

A general protocol for obtaining high-quality ^1H and ^{13}C NMR spectra for a small molecule like **2,5-diiodo-1-methylimidazole** is outlined below.

1. Sample Preparation

- **Sample Purity:** Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.
- **Sample Quantity:** For a standard NMR tube (5 mm diameter), dissolve 5-10 mg of the compound for ^1H NMR and 20-50 mg for ^{13}C NMR.[\[1\]](#)
- **Solvent:** Use a deuterated solvent of high purity (e.g., CDCl_3 , DMSO-d_6 , Acetone-d_6). The choice of solvent can influence the chemical shifts.[\[1\]](#) Chloroform-d (CDCl_3) is a common choice for many organic molecules.
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. However, for quantitative NMR, a different internal standard with a known concentration may be required.[\[1\]](#)
- **Procedure:**
 - Weigh the desired amount of **2,5-diiodo-1-methylimidazole** into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
 - Gently agitate the vial to ensure the sample is fully dissolved.
 - Transfer the solution to a clean NMR tube using a Pasteur pipette.
 - Cap the NMR tube securely.

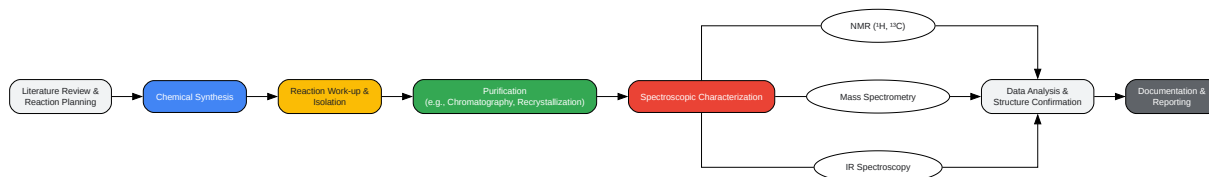
2. NMR Data Acquisition

- **Spectrometer:** The spectra should be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR.

- ^1H NMR Parameters (Typical):
 - Pulse Sequence: A standard single-pulse experiment.
 - Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
 - Relaxation Delay: A relaxation delay of 1-2 seconds between scans.
 - Acquisition Time: Typically 2-4 seconds.
- ^{13}C NMR Parameters (Typical):
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is required.
 - Relaxation Delay: A relaxation delay of 2-5 seconds is recommended for accurate integration, especially for quaternary carbons.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of a novel organic compound like **2,5-diiodo-1-methylimidazole**.



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References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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